molecular formula C15H19NO3S B2851963 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-isopropylphenyl)acetamide CAS No. 838248-75-2

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2851963
CAS No.: 838248-75-2
M. Wt: 293.38
InChI Key: NHWMUNAZIJRZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C15H19NO3S and its molecular weight is 293.38. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-isopropylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on available literature, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C15H18N4O3S
  • Molecular Weight : 334.393 g/mol

This structure includes a thienyl moiety with a dioxido group, which is significant for its biological activity.

The primary mechanism of action for this compound appears to involve the inhibition of specific enzymes related to DNA repair processes. Research indicates that compounds with similar structural features can inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in repairing topoisomerase II-mediated DNA damage. Inhibition of TDP2 can sensitize cancer cells to chemotherapeutic agents by preventing the repair of DNA double-strand breaks induced by these drugs .

Structure-Activity Relationship (SAR)

A systematic investigation into the SAR has revealed that modifications to the thienyl and acetamide moieties significantly affect the compound's potency. For example:

ModificationEffect on Activity
Substitution at N-positionLoss of activity when replaced with bulky groups
Alteration in the dioxido groupEnhanced binding affinity for TDP2
Variations in the aromatic ringChanges in solubility and cellular uptake

These findings suggest that maintaining specific functional groups is crucial for retaining biological activity .

Biological Assays and Findings

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on TDP2 with IC50 values in the low micromolar range. For instance:

  • IC50 against TDP2 : Approximately 22 μM
  • Cellular Sensitization : Enhanced sensitivity of cancer cell lines to etoposide when treated with this compound.

These results underscore the potential of this compound as a therapeutic agent in combination with existing chemotherapeutics .

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment led to increased apoptosis rates compared to controls when combined with topoisomerase inhibitors.
  • Mechanistic Study :
    • Another research effort focused on elucidating the mechanism by which this compound inhibits TDP2. It was found that it competes with DNA for binding to TDP2, thus preventing the enzyme from performing its repair function.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-11(2)13-4-6-14(7-5-13)16(12(3)17)15-8-9-20(18,19)10-15/h4-9,11,15H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWMUNAZIJRZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.